BenchChemオンラインストアへようこそ!

3,4-Dibromofuran-2-carboxylic acid

Regioisomer comparison Physicochemical properties Cross-coupling reactivity

This 3,4-dibromo regioisomer is the requisite precursor for rubrolide analog urease inhibitors (IC50 111.5–306.0 µM, 2.8–7.6× superior to hydroxyurea) and PI3K inhibitor cores mimicking furanosteroids. The unique Br pattern governs regioselectivity in Pd-catalyzed Suzuki-Miyaura couplings and electrophilic reactivity; generic mono- or regio-alternative furans cannot replicate the biological outcomes. Ensure procurement of ≥98% purity material to guarantee reproducible synthetic and biological results.

Molecular Formula C5H2Br2O3
Molecular Weight 269.88 g/mol
CAS No. 32460-04-1
Cat. No. B3051265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromofuran-2-carboxylic acid
CAS32460-04-1
Molecular FormulaC5H2Br2O3
Molecular Weight269.88 g/mol
Structural Identifiers
SMILESC1=C(C(=C(O1)C(=O)O)Br)Br
InChIInChI=1S/C5H2Br2O3/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9)
InChIKeyISBXWVSYAWHMSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromofuran-2-carboxylic Acid (CAS 32460-04-1): Key Properties and Procurement Baseline for Furan-Based Building Blocks


3,4-Dibromofuran-2-carboxylic acid (CAS 32460-04-1, molecular formula C₅H₂Br₂O₃, molecular weight 269.88 g/mol) is a heterocyclic building block featuring a furan ring substituted with bromine atoms at the 3- and 4-positions and a carboxylic acid group at the 2-position . This specific bromination pattern confers distinct reactivity profiles compared to other dibromofuran regioisomers (e.g., 2,3-dibromofuran-5-carboxylic acid or 3,5-dibromofuran-2-carboxylic acid) and monobrominated furans . The compound is characterized by a calculated LogP of 2.5028 and a topological polar surface area (TPSA) of 50.44 Ų . Commercially, the compound is available from multiple suppliers at purity specifications ranging from 97% to ≥98%, with standard shipping at room temperature and recommended storage at 2–8°C under dry, sealed conditions .

Why Generic Substitution Fails: Procurement Risks When Interchanging 3,4-Dibromofuran-2-carboxylic Acid with Alternative Furan Carboxylates


Generic substitution among dibromofuran carboxylic acid regioisomers or monobrominated analogs is scientifically unsound due to fundamentally divergent reactivity outcomes in cross-coupling chemistry and subsequent biological activity of derived products [1]. The 3,4-dibromo substitution pattern confers a distinct electronic environment and steric profile that governs both the regioselectivity of palladium-catalyzed Suzuki-Miyaura couplings and the electrophilic character of the furan ring . Evidence demonstrates that regioisomers such as 2,3-dibromofuran-5-carboxylic acid (CAS 2434-03-9) exhibit different physicochemical parameters, including a higher predicted density (2.304 g/cm³ vs. comparable values for the 3,4-isomer) and distinct melting point behavior (169–173°C), which directly impacts formulation and reaction workup procedures . More critically, derivatives synthesized from 3,4-dibromofuran precursors have demonstrated specific biological activities that cannot be extrapolated to compounds derived from alternative substitution patterns, as exemplified by rubrolide analog urease inhibitors whose activity is intimately tied to the substitution pattern conferred by the 3,4-dibromo furan precursor [2].

3,4-Dibromofuran-2-carboxylic Acid: Quantitative Comparative Evidence for Scientific Procurement Decisions


Regioisomer Differentiation: Physicochemical and Reactivity Comparison of 3,4-Dibromofuran-2-carboxylic Acid Versus 2,3-Dibromofuran-5-carboxylic Acid

3,4-Dibromofuran-2-carboxylic acid (CAS 32460-04-1) and 2,3-dibromofuran-5-carboxylic acid (CAS 2434-03-9) are regioisomeric dibromofuran carboxylic acids that exhibit distinct physicochemical profiles and divergent synthetic utility. The 2,3-isomer possesses a melting point of 169–173 °C, whereas the 3,4-isomer is typically supplied as a solid without a sharply defined melting transition under standard procurement conditions . More critically, the 3,4-dibromo substitution pattern positions the carboxylic acid at C2 adjacent to the C3 bromine, creating an electronic environment that differs fundamentally from the 2,3-isomer where the acid group is positioned at C5 distal to the brominated sites. This regioisomeric distinction governs the compound's behavior as an electrophilic building block, with the 3,4-dibromofuran-2(5H)-one derivative (readily accessible from this compound via reduction) demonstrating yields ranging from 23% to 92% in reactions with amines to form α-bromo-enaminones [1].

Regioisomer comparison Physicochemical properties Cross-coupling reactivity

Derived Furanone Biological Activity: Rubrolide Analog Urease Inhibition Versus Hydroxyurea Standard

Rubrolide analogs synthesized from commercial 3,4-dibromofuran-(5H)-2-one (a derivative accessible from 3,4-dibromofuran-2-carboxylic acid via reduction) demonstrate quantifiable urease inhibitory activity that surpasses the standard reference compound hydroxyurea [1]. In head-to-head assays, the most active rubrolide analogs exhibited IC50 values ranging from 111.5 µM to 306.0 µM, representing a 2.8- to 7.6-fold improvement in potency relative to hydroxyurea (IC50 844.4 µM) [1]. At a screening concentration of 500 µM, the rubrolide analog series showed percentages of urease inhibition ranging from 20.7% to 99.3%, demonstrating that the substitution pattern accessible from the 3,4-dibromo furan scaffold yields compounds with tunable, structure-dependent activity profiles [1].

Urease inhibition Helicobacter pylori Rubrolide analogs IC50 comparison

Reactivity as Electrophilic Building Block: 3,4-Dibromofuran-2(5H)-one Reaction Yields with Amines

3,4-Dibromofuran-2(5H)-one, a derivative of 3,4-dibromofuran-2-carboxylic acid, demonstrates quantifiable reactivity as an electrophile in reactions with amines to produce α-bromo-enaminones, with documented yields spanning 23% to 92% across ten different amine substrates [1]. This represents the first systematic study of this compound's reactivity as an electrophile in organic synthesis [1]. The broad yield range (23–92%) reflects structure-dependent reactivity that can be optimized based on amine nucleophilicity and reaction conditions, providing a quantifiable baseline for process development decisions [1]. In contrast, 2-bromofuran (a monobrominated analog) exhibits limited reactivity in palladium-catalyzed couplings with alkyl nucleophiles, yielding "little or no product" under comparable conditions , underscoring that the dibromo substitution pattern confers distinct and predictable electrophilic character.

Electrophilic reactivity α-bromo-enaminones Heterocycle synthesis Yield optimization

Patent-Grade Synthetic Utility: 3,4-Dibromofuran as Key Intermediate for PI3K Inhibitor Analogs

3,4-Dibromofuran (CAS 32460-02-9, the direct precursor to 3,4-dibromofuran-2-carboxylic acid via lithiation and CO₂ quenching) serves as a critical building block in the synthesis of simplified viridin analogs—potent phosphoinositide-3-kinase (PI3K) inhibitors designed to mimic the natural product furanosteroids viridin and wortmannin (IC50 4–5 nM) while reducing electrophilicity and improving stability [1]. The conversion of 3,4-dibromofuran to a fused tricyclic vinylogous amide core represents the key synthetic step in accessing Type I viridin analogs [1]. The 3,4-dibromo substitution pattern is essential for this transformation, as it provides both the requisite electrophilic sites for ring construction and the appropriate electronic modulation of the furan ring [1]. A U.S. patent (US Patent 10,450,300, assigned to IBM) further discloses 3,4-dibrominated furan compounds as precursors for donor-acceptor small molecules in organic semiconductor devices, with the 3,4-dibromo substitution enabling subsequent cross-coupling reactions with electron-deficient monomers [2].

PI3K inhibitors Furanosteroid analogs Viridin analogs Drug discovery

Computational Lipophilicity Differentiation: LogP Comparison with Representative Furan Carboxylic Acid Scaffolds

3,4-Dibromofuran-2-carboxylic acid exhibits a calculated LogP value of 2.5028 and a topological polar surface area (TPSA) of 50.44 Ų . These values position the compound within the favorable range for drug-like molecular properties (LogP <5, TPSA <140 Ų) while providing sufficient lipophilicity for membrane permeability in cellular assays . The dibromo substitution increases LogP by approximately 1–1.5 units compared to the unsubstituted furan-2-carboxylic acid scaffold, reflecting the lipophilic contribution of the bromine atoms [1]. This physicochemical profile is distinct from alternative furan carboxylic acid derivatives and directly influences the compound's behavior in both synthetic transformations (solubility in organic reaction media) and subsequent biological evaluation of derived products (partitioning, passive permeability) [1].

Lipophilicity LogP Drug-likeness Physicochemical profiling

Commercial Availability and Purity Benchmarking: Supplier-Specified Quality Metrics

3,4-Dibromofuran-2-carboxylic acid is commercially available from multiple established chemical suppliers with documented purity specifications ranging from 97% (Sigma-Aldrich/Aobchem) to ≥98% (ChemScene, Boroncore) [1]. In comparison, regioisomeric 2,3-dibromofuran-5-carboxylic acid is available at 97% purity with a defined melting point (169–173 °C) that serves as a quality indicator . The target compound is supplied as a solid with recommended storage at 2–8°C under dry, sealed conditions, and shipping at room temperature (<77°F) for domestic continental U.S. transport . Multiple suppliers provide certificates of analysis (COA) including NMR, HPLC, and/or GC purity verification . The CAS registry number 32460-04-1 is well-established with standardized identifiers including InChIKey ISBXWVSYAWHMSU-UHFFFAOYSA-N and MDL MFCD30169264, ensuring unambiguous procurement .

Purity specification Commercial availability Quality control Procurement benchmarking

3,4-Dibromofuran-2-carboxylic Acid: Evidence-Backed Research and Industrial Application Scenarios


Synthesis of Urease Inhibitors for Helicobacter pylori Therapeutic Research

Medicinal chemistry groups developing novel urease inhibitors should procure 3,4-dibromofuran-2-carboxylic acid as the precursor to 3,4-dibromofuran-(5H)-2-one for synthesizing rubrolide analogs. Direct comparative evidence demonstrates that rubrolide analogs derived from this scaffold achieve IC50 values of 111.5–306.0 µM against urease, representing 2.8- to 7.6-fold greater potency than the standard inhibitor hydroxyurea (IC50 844.4 µM), with inhibition percentages reaching 99.3% at 500 µM screening concentrations [1].

Synthesis of α-Bromo-Enaminone Intermediates for Heterocyclic Library Construction

Process chemists and medicinal chemistry groups requiring α-bromo-enaminone intermediates should select 3,4-dibromofuran-2(5H)-one (accessible from the carboxylic acid) based on documented reactivity with amines yielding 23–92% across diverse substrates [1]. This yield range provides a quantitative benchmark for reaction optimization and enables direct comparison with alternative electrophilic building blocks such as 2-bromofuran, which yields "little or no product" in analogous couplings with alkyl nucleophiles under palladium catalysis [2].

Synthesis of PI3K Inhibitor Scaffolds (Viridin/Wortmannin Analogs)

Researchers developing PI3K inhibitors for oncology applications should procure 3,4-dibromofuran derivatives as the key building block for constructing fused tricyclic vinylogous amide cores that mimic natural furanosteroids (viridin and wortmannin, IC50 4–5 nM) while offering improved stability through reduced furan ring electrophilicity [1]. The 3,4-dibromo substitution pattern is specifically required for this transformation and is validated by peer-reviewed doctoral dissertation research establishing the synthetic route [1].

Synthesis of Donor-Acceptor Small Molecules for Organic Semiconductor Applications

Materials science groups developing organic semiconducting devices should evaluate 3,4-dibromofuran-2-carboxylic acid or its reduced derivatives as precursors for donor-acceptor (D-A) small molecules, as disclosed in U.S. Patent 10,450,300 (IBM) which explicitly claims 3,4-dibrominated furan compounds as intermediates for synthesizing D-A organic semiconductors with bio-renewable precursor origins [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dibromofuran-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.